molecular formula C16H18N4O2S B277426 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B277426
M. Wt: 330.4 g/mol
InChI Key: RQCQADCMRIRMLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as ETP-46321, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using a unique method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves the inhibition of the activity of certain enzymes such as MMP-13 and MMP-14. These enzymes are involved in the degradation of extracellular matrix proteins and play a crucial role in the progression of various diseases such as cancer and arthritis. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been found to bind to the active site of these enzymes and inhibit their activity, thereby preventing the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been found to have several biochemical and physiological effects. The compound has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to reduce inflammation and improve joint function in animal models of arthritis. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been found to be well-tolerated in preclinical studies and has not shown any significant toxicity.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its high potency and selectivity. The compound has been found to be effective at low concentrations and has a high selectivity for its target enzymes. However, one of the limitations of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide is its limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide. One of the potential applications of the compound is in the treatment of cancer, where it could be used as a targeted therapy to inhibit the activity of MMP-13 and MMP-14. The compound could also be used in the treatment of arthritis and other inflammatory diseases. Further research is needed to optimize the synthesis method of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide and to study its pharmacokinetics and pharmacodynamics in vivo.
In conclusion, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a novel small molecule that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases such as cancer and arthritis. The compound has a unique synthesis method and mechanism of action, and further research is needed to explore its full potential.

Synthesis Methods

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves a multi-step process that includes the reaction of 3-methylbenzoyl chloride with 5-ethyl-1,3,4-thiadiazole-2-amine to form an intermediate. This intermediate is then reacted with 3-amino-5-oxopyrrolidine-1-carboxylic acid to form the final product, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. The compound has shown promising results in preclinical studies and has been found to inhibit the activity of certain enzymes that are involved in the progression of these diseases.

properties

Molecular Formula

C16H18N4O2S

Molecular Weight

330.4 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H18N4O2S/c1-3-13-18-19-16(23-13)17-15(22)11-8-14(21)20(9-11)12-6-4-5-10(2)7-12/h4-7,11H,3,8-9H2,1-2H3,(H,17,19,22)

InChI Key

RQCQADCMRIRMLS-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC(=C3)C

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC(=C3)C

Origin of Product

United States

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